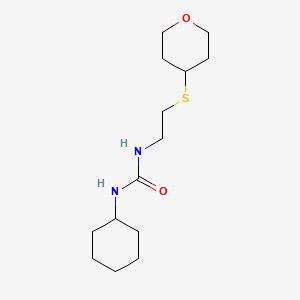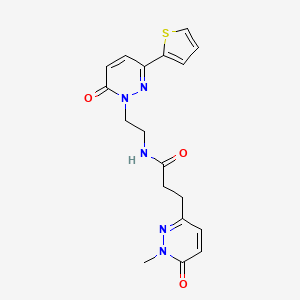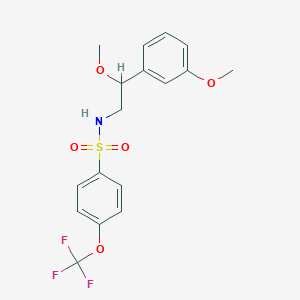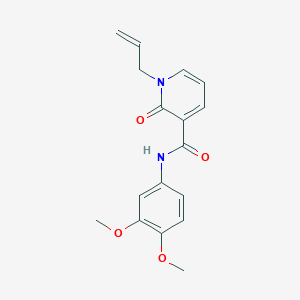
1-cyclohexyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-cyclohexyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea” is a chemical compound with the molecular formula C14H26N2O2S . It is used as an intermediate in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound might involve the use of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran . The mixture is cooled to -60 degrees Celsius and methylmagnesium bromide is added via a syringe . The temperature of the cooling bath is raised to 0 degrees over 6 hours, then the reaction mixture is diluted with water and ethyl acetate, and vigorously stirred for 10 minutes .Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl group, a urea group, and a tetrahydro-2H-pyran-4-yl group linked by a thioether and an ethyl group .Chemical Reactions Analysis
The compound might be involved in various chemical reactions. For instance, the carbonyl group in the tetrahydro-2H-pyran-4-yl moiety can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .科学的研究の応用
Beta-Selective O-Glucosidation
1-Cyclohexyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is involved in highly beta-selective O-glucosidation processes. For example, the twist-boat conformation of the pyranose ring in certain substrates leads to high selectivity in O-glucosidation, as demonstrated in one study where cyclohexylmethanol was used, achieving up to 97% beta-selectivity. This method is significant for conformational control in glucosidation reactions (Okada et al., 2007).
Synthesis of Heterocyclic Compounds
This chemical is also used in the synthesis of novel heterocyclic compounds. These synthesized compounds, which may include pyran, pyridine, and pyridazine derivatives, are studied for their potential as antibacterial agents. Such research expands the applications of this chemical in medicinal chemistry, especially in the search for new antibacterial solutions (Azab et al., 2013).
Eco-Friendly Multicomponent Reaction Catalysis
Urea derivatives, including this compound, play a role in facilitating eco-friendly multicomponent reactions. A study demonstrated a one-pot synthesis of various functionalized 2-amino-3-cyano-4H-pyrans using urea as an organo-catalyst. This method emphasizes sustainable chemistry by using low-cost, environmentally benign catalysts in pharmaceutical applications (Brahmachari & Banerjee, 2014).
Anti-Acetylcholinesterase Activity
Research has shown that certain urea derivatives, including this compound, can be synthesized and assessed for anti-acetylcholinesterase activity. This activity is crucial for developing treatments for diseases like Alzheimer's, where acetylcholinesterase inhibitors play a therapeutic role (Vidaluc et al., 1995).
Synthesis of Pyrimidine and Cyclic Urea Ribosides
This compound is involved in the synthesis of pyrimidine and cyclic urea ribosides. These compounds are crucial in the study of nucleosides and their derivatives, which are essential in various biological processes and potential therapeutic agents (Kelley et al., 1986).
将来の方向性
特性
IUPAC Name |
1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2S/c17-14(16-12-4-2-1-3-5-12)15-8-11-19-13-6-9-18-10-7-13/h12-13H,1-11H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXZKKDCFBZNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928014.png)





![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2928022.png)
![N-(4-acetamidophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2928023.png)
![(E)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-N-(2,4-dichlorophenyl)but-2-enamide](/img/structure/B2928025.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2928031.png)
![1-(3-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2928033.png)
![(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2928035.png)
![2-Chloro-N-[4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]acetamide](/img/structure/B2928036.png)
